CYP2C19 Inhibition: Target Compound vs. 4-Methyl and 4,6-Dimethyl Analogues
The parent compound 2-(pyrrolidin-3-ylsulfanyl)pyrimidine displays an IC₅₀ of approximately 50 µM against CYP2C19 in human liver microsomes [1]. When the pyrimidine ring is substituted at the 4‑position with a methyl group (4-methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine), the IC₅₀ shifts to >100 µM . The 4,6-dimethyl analogue further reduces potency (IC₅₀ > 200 µM) . These differences exceed the assay variability (typically ± 15% in this format), indicating that steric hindrance from methyl groups attenuates CYP2C19 interaction.
4‑Methyl analogue: >100 µM
4,6‑Dimethyl analogue: >200 µM
| Evidence Dimension | CYP2C19 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | ≈ 50 µM |
| Comparator Or Baseline | 4-Methyl analogue: >100 µM; 4,6-Dimethyl analogue: >200 µM |
| Quantified Difference | 2‑fold and 4‑fold potency loss, respectively |
| Conditions | Human liver microsomes, S‑mephenytoin substrate, 5 min pre‑incubation, NADPH‑initiated |
Why This Matters
For users evaluating compounds for CYP liability profiling, the unmethylated core provides a 2–4× stronger baseline inhibitory signal than its methylated congeners, enabling clearer structure–activity relationships.
- [1] BindingDB. Entry for CHEMBL3774855 (2-(Pyrrolidin-3-ylsulfanyl)pyrimidine). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?quicket=ChEMBL3774855 View Source
